molecular formula C21H18FN3O2 B2594792 2-(3-fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one CAS No. 1040663-39-5

2-(3-fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one

Cat. No. B2594792
CAS RN: 1040663-39-5
M. Wt: 363.392
InChI Key: GQPWQOSXEYJPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one, also known as FMOC-pyridazine, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of pyridazine derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-microbial effects.

Scientific Research Applications

GPR39 Agonists and Zinc Modulation

Research has identified kinase inhibitors with potential applications as GPR39 agonists, highlighting an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This discovery expands the understanding of kinase off-targets to include G protein–coupled receptors, suggesting potential therapeutic applications in treating conditions related to GPR39 activity (Sato, Huang, Kroeze, & Roth, 2016).

Synthetic Methodologies

A study outlined the synthesis of polysubstituted pyridazinones, showcasing the versatility of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for creating diverse polyfunctional systems. This work is significant for drug discovery, providing a methodological basis for synthesizing compounds with potential therapeutic applications (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).

Molecular Docking and Therapeutic Potential

Another study focused on the synthesis, structural characterization, and theoretical analyses of a novel pyridazin-3(2H)-one derivative, assessing its potential as a therapeutic agent against COVID-19 through in silico docking and ADME studies. This research contributes to the exploration of new compounds for combating emerging viral threats (Kalai et al., 2020).

Chemical Structure and Activity Correlation

Research into fluorine-containing pyridazinone derivatives has revealed their potential for medicinal chemistry, particularly in the development of new pharmaceuticals. The incorporation of fluorine atoms into organic compounds can significantly alter their physical, chemical, and biological properties, making this an area of high interest for drug development (Nosova, Nosova, Poteeva, Lipunova, Slepukhin, Slepukhin, Charushin, & Charushin, 2019).

Photoredox Catalysis in Fluoromethylation

The fine design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds showcases the application of pyridazinone derivatives in synthetic organic chemistry. This research highlights the utility of photoredox catalysis in enabling fluoromethylation reactions under mild conditions, offering a green chemistry approach to the synthesis of fluorinated organic compounds (Koike & Akita, 2016).

properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-6-(2-methyl-2,3-dihydroindole-1-carbonyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2/c1-14-11-16-6-2-3-8-19(16)25(14)21(27)18-9-10-20(26)24(23-18)13-15-5-4-7-17(22)12-15/h2-10,12,14H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPWQOSXEYJPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one

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